4-(Furfurylaminocarbonyl)phenylboronic acid

Description

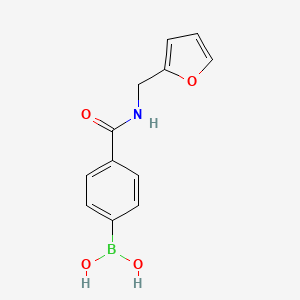

4-(Furfurylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring a furfurylaminocarbonyl substituent at the para position of the phenyl ring.

Properties

IUPAC Name |

[4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSMENBYQORPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407228 | |

| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-18-2 | |

| Record name | B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Amide Coupling

This method involves direct coupling of 4-carboxyphenylboronic acid with furfurylamine using carbodiimide reagents.

- Reactants : 4-Carboxyphenylboronic acid (1 eq), furfurylamine (1.2 eq)

- Reagents : N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq), hydroxybenzotriazole (HOBt, 1.5 eq)

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions : Stirring at 20–25°C for 12–18 hours.

Workup :

- Filter the reaction mixture.

- Wash with water and organic solvent (e.g., ethyl acetate).

- Purify via recrystallization or column chromatography.

Yield : 67–75%.

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–18 hours | |

| Temperature | 20–25°C | |

| Solvent Efficiency | THF > DMF (higher solubility) |

- ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 6.45–6.30 (m, 2H, furan–H), 4.50 (s, 2H, NH₂).

- MS (ESI) : m/z 260.1 [M+H]⁺.

Multi-Step Synthesis via Nitro Intermediate

A two-step approach starting from 4-nitrobenzeneboronic acid, followed by reduction and acylation.

Step 1: Hydrogenation of 4-Nitrobenzeneboronic Acid

- Catalyst : 0.5–1% Pd/C

- Conditions : H₂ (0.2–1 atm), ethanol, reflux for 3–6 hours.

- Yield : 94–98% 4-aminophenylboronic acid.

Step 2: Acylation with Furfuryl Isocyanate

- Reactants : 4-Aminophenylboronic acid (1 eq), furfuryl isocyanate (1.1 eq)

- Solvent : Chloroform or dichloromethane

- Conditions : 0–10°C for 1 hour, then 25°C for 5 hours.

- Yield : 70–78%.

| Step | Parameter | Value | Source |

|---|---|---|---|

| 1 | Pd/C Loading | 0.5–1 wt% | |

| 1 | H₂ Pressure | 0.2–1 atm | |

| 2 | Reaction Time | 5–8 hours |

Microwave-Assisted Synthesis

Optimized for rapid reaction times using microwave irradiation.

- Reactants : 4-Carboxyphenylboronic acid, furfurylamine

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP)

- Solvent : DMF

- Conditions : Microwave at 100°C for 20 minutes.

Yield : 80–85%.

| Parameter | Value | Source |

|---|---|---|

| Irradiation Power | 300 W | |

| Purity (HPLC) | >99% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide-Mediated | 67–75 | 95–98 | Moderate | High |

| Multi-Step Synthesis | 70–78 | 97–99 | High | Moderate |

| Microwave-Assisted | 80–85 | >99 | Low | Low |

- Carbodiimide-Mediated : Preferred for small-scale synthesis due to simplicity.

- Multi-Step : Ideal for industrial production with high purity.

- Microwave : Best for research-scale rapid synthesis but limited scalability.

Optimization Strategies

- Solvent Selection : THF minimizes side reactions compared to DMF.

- Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to 3 times without yield loss.

- Purification : Recrystallization from ethanol/water (3:1) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions: 4-(Furfurylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfurylaminocarbonyl-substituted phenylboronic acid derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

4-(Furfurylaminocarbonyl)phenylboronic acid has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and drug delivery systems.

Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(Furfurylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through transmetalation with palladium complexes. This process is crucial for the synthesis of various organic compounds .

Comparison with Similar Compounds

Substituent Effects on pKa and Binding Affinity

The acidity (pKa) of phenylboronic acids is critical for their binding to cis-diols at physiological pH. Electron-withdrawing groups (EWGs) lower pKa, enhancing diol binding under neutral conditions:

- 4-(N-Allylsulfamoyl)-phenylboronic acid (pKa = 7.4) and 4-(3-butenesulfonyl)-phenylboronic acid (pKa = 7.1) exhibit pKa reductions of 1.4–1.7 units compared to unsubstituted phenylboronic acid (pKa = 8.8) due to sulfonamide/sulfonyl EWGs .

- 4-(Methylthio)phenylboronic acid : The methylthio group (weakly electron-donating) may result in a higher pKa than sulfonamide analogs, though exact data are unavailable. This compound is used in Suzuki coupling reactions, where its electronic properties influence cross-coupling efficiency .

Table 1. pKa and Functional Properties of Selected Phenylboronic Acids

Reactivity in Cross-Coupling Reactions

Phenylboronic acids are pivotal in Suzuki-Miyaura cross-coupling. Substituents impact reactivity:

- 4-(Methoxycarbonyl)phenylboronic acid : Used in aqueous oxidative coupling, with ester groups influencing solubility and reaction kinetics .

- 3-Acetamidophenylboronic acid and 4-(trifluoromethoxy)phenylboronic acid : These derivatives participate in coupling reactions under conventional heating, with yields (25–67%) dependent on steric and electronic effects .

Key Differentiators of 4-(Furfurylaminocarbonyl)phenylboronic Acid

While direct data on this compound is absent, its furfurylaminocarbonyl group likely confers unique properties:

- Enhanced Hydrophobicity : The furfuryl group may improve membrane permeability in drug delivery applications.

- Dual Binding Modes : The boronic acid and carbamoyl groups could enable synergistic interactions with biomolecules (e.g., glycoproteins or bacterial cell walls).

Biological Activity

4-(Furfurylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various applications, particularly in the fields of drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a phenylboronic acid core with a furfurylaminocarbonyl substituent, which may influence its biological interactions and solubility. The general structure can be represented as follows:

While specific mechanisms of action for this compound in biological systems remain under investigation, boronic acids are known to interact with diols and amino groups in biomolecules. This interaction can lead to the inhibition of enzymes, particularly those involved in carbohydrate metabolism and antibiotic resistance.

Antimicrobial Properties

Research has indicated that phenylboronic acids, including derivatives like this compound, exhibit activity against various bacterial strains. A study highlighted that certain phenylboronic acid derivatives can inhibit class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC), which are critical targets in combating antibiotic resistance . The ability of these compounds to restore the efficacy of β-lactam antibiotics against resistant strains is particularly noteworthy.

Enzyme Inhibition

Phenylboronic acids have been shown to act as inhibitors of serine β-lactamases (SBLs). In vitro studies demonstrated that specific derivatives could synergistically protect β-lactam antibiotics from hydrolysis by these enzymes, suggesting a promising avenue for therapeutic development against resistant bacterial infections .

Study on Antitumor Activity

In a related investigation, phenylboronic acid-modified nanoparticles were developed for targeted drug delivery in cancer therapy. The incorporation of phenylboronic acid enhanced the nanoparticles' ability to penetrate tumor cells and deliver chemotherapeutic agents effectively. This study demonstrated improved antitumor efficacy compared to non-modified nanoparticles, highlighting the potential of boronic acid derivatives in cancer treatment strategies .

Bacterial Detection

Another research effort focused on using phenylboronic acids for rapid bacterial detection. The study found that boronic acid recognition sites could selectively target bacteria, leading to aggregation and subsequent bacterial death. This method presents a novel approach for early-stage infection diagnosis and treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(Furfurylaminocarbonyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or amide bond formation. For example, coupling 4-boronophenylacetic acid with furfurylamine using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF at 0–25°C . Yield optimization requires strict control of stoichiometry, pH (6.5–7.5), and inert atmospheres to prevent boronic acid oxidation.

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) characterize the structural features of this compound?

- Methodology :

- ¹¹B NMR : Detects boronic acid resonance at δ 28–32 ppm, confirming the presence of the B(OH)₂ group .

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O stretching) and ~1650 cm⁻¹ (amide C=O) validate the functional groups .

- X-ray crystallography (if crystalline): Resolves bond angles and dihedral distortions between the phenyl and furfuryl groups .

Q. What are the key stability considerations for storing and handling this compound?

- Methodology : Store at −20°C under argon to prevent hydrolysis of the boronic acid moiety. Avoid aqueous buffers with pH > 8.5, as boronic acids form borate esters, reducing reactivity. Use desiccants and moisture-resistant packaging .

Advanced Research Questions

Q. How do electronic and steric effects of the furfurylaminocarbonyl substituent influence binding affinity in glycoprotein recognition?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. The furfuryl group’s electron-rich nature enhances π-π stacking with aromatic residues in glycoproteins .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran chips to measure binding kinetics (e.g., KD) with model glycoproteins like horseradish peroxidase .

Q. What contradictions exist in the literature regarding the antiviral efficacy of phenylboronic acid derivatives, and how can they be resolved?

- Contradiction : Some studies report high HCV inhibition (IC₅₀ ~5 μM) using boronic acid-functionalized nanoparticles , while others note limited activity due to serum protein interference.

- Resolution :

- Controlled Bioassays : Use cell-culture-derived JFH1 virus particles in serum-free media to isolate compound-specific effects .

- Competitive Binding Studies : Co-incubate with excess mannose or fructose to confirm specificity for viral glycans .

Q. How can computational modeling guide the design of boronic acid-based sensors targeting 4,6-diols in cell-surface glycoconjugates?

- Methodology :

- Molecular Docking (AutoDock/Vina) : Simulate interactions between the compound and 4,6-diol motifs in galactose/glucose derivatives. Prioritize derivatives with ortho-hydroxymethyl groups for enhanced solubility and binding .

- MD Simulations : Assess binding stability in physiological pH (7.4) and salinity (150 mM NaCl) .

Key Recommendations

- Experimental Design : Include pH-controlled binding assays (pH 6.5–8.5) to account for boronic acid equilibria .

- Data Validation : Cross-reference computational predictions (DFT, docking) with SPR or ITC to confirm mechanistic hypotheses .

- Safety Protocols : Follow OSHA HCS guidelines for handling boronic acids (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.